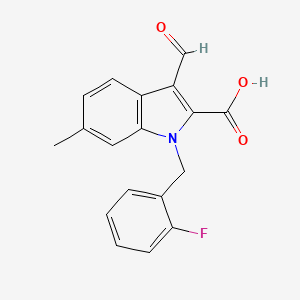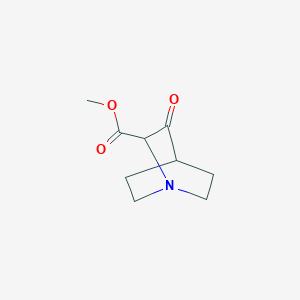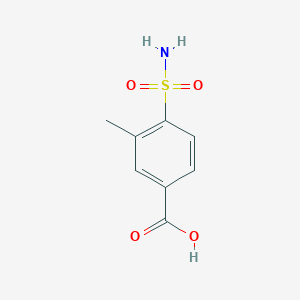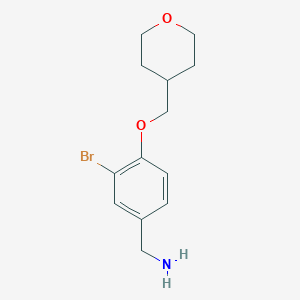
3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine
描述
3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine is a chemical compound with the molecular formula C12H16BrNO2 It is characterized by the presence of a bromine atom, a tetrahydropyran-4-ylmethoxy group, and a benzylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group on the benzene ring is protected by converting it into a tetrahydropyran-4-ylmethoxy group using tetrahydropyranyl chloride (THP-Cl) and a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like sodium azide (NaN3), thiourea, or sodium alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or ethers.
科学研究应用
3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and benzylamine moiety can facilitate binding to active sites, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
3-Bromo-4-methoxybenzylamine: Lacks the tetrahydropyran-4-yl group, making it less sterically hindered.
4-(Tetrahydropyran-4-ylmethoxy)benzylamine: Lacks the bromine atom, affecting its reactivity and binding properties.
3-Bromo-4-(methoxymethyl)benzylamine: Contains a methoxymethyl group instead of tetrahydropyran-4-yl, altering its chemical and physical properties.
Uniqueness
3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine is unique due to the combination of the bromine atom and the tetrahydropyran-4-ylmethoxy group. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research.
属性
IUPAC Name |
[3-bromo-4-(oxan-4-ylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIJGTOCAZCRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





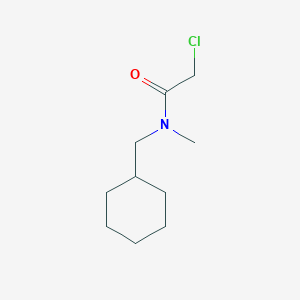
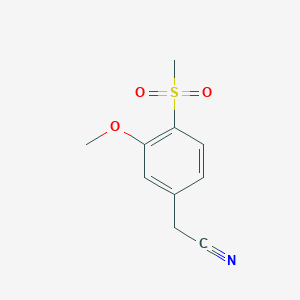
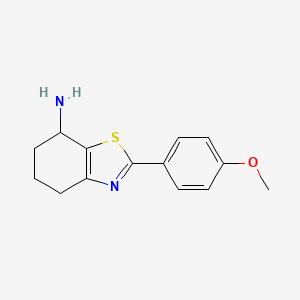
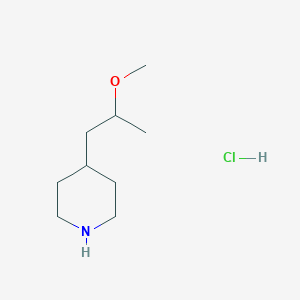
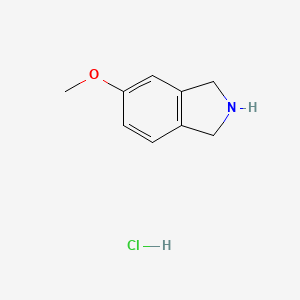

![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)
